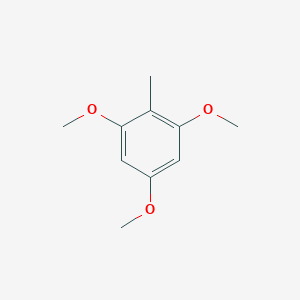

2,4,6-Trimethoxytoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPKFPYZCMHDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065706 | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14107-97-2 | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4,6-Trimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxytoluene, also known by its IUPAC name 1,3,5-trimethoxy-2-methylbenzene, is an aromatic organic compound. Structurally, it is a derivative of toluene with three methoxy groups (-OCH3) attached to the benzene ring at positions 2, 4, and 6. This substitution pattern significantly influences its chemical and physical properties, including its reactivity and solubility. This document provides a comprehensive overview of the known chemical and physical characteristics of this compound, intended for use by researchers, scientists, and professionals in the field of drug development. The presence of multiple methoxy groups, which are electron-donating, can affect its reactivity in electrophilic aromatic substitution reactions and may influence its biological activity.[1] It is primarily utilized in organic synthesis, serving as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical databases and scientific sources.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,3,5-trimethoxy-2-methylbenzene | [2] |

| Synonyms | Toluene, 2,4,6-trimethoxy-; 1,3,5-Trimethoxy-2-methylbenzene | [3] |

| CAS Number | 14107-97-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2][4] |

| Molecular Weight | 182.22 g/mol | [2][4][5] |

| InChI | InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 | [1][3] |

| InChIKey | TZPKFPYZCMHDHL-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=C(C=C(C=C1OC)OC)OC | [4] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid or low melting crystals/powder | [1][6] |

| Melting Point | 27.0 - 28.0 °C | [4][6][7] |

| Boiling Point | 292.0 - 293.0 °C at 760 mm Hg (estimated); 100-105 °C at 1 mm Hg | [4][6][7] |

| Density | 1.025 ± 0.06 g/cm³ (Predicted) | [7] |

| Specific Gravity | 1.100 at 25 °C | [6] |

| Refractive Index | 1.5285 - 1.5335 at 20 °C (as melt) | [6] |

| Vapor Pressure | 0.003 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 190.00 °F (87.80 °C) (estimated) | [6] |

| Solubility | Soluble in alcohol; Sparingly soluble in chloroform and methanol; Insoluble in water (225.6 mg/L at 25 °C, estimated) | [6][7] |

| logP (o/w) | 2.787 (estimated) | [6][7] |

Table 3: Spectral Data

| Spectral Data Type | Key Information | Source(s) |

| ¹H NMR | Spectra available, specific peak assignments require experimental data. | [2] |

| ¹³C NMR | Spectra available, specific peak assignments require experimental data. | |

| Infrared (IR) Spectroscopy | FTIR Spectra (Technique: CAPILLARY CELL: NEAT); ATR-IR Spectra (Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat) | [2] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available. | [3] |

| Raman Spectra | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer, Technique: FT-Raman | [2] |

| Kovats Retention Index | Semi-standard non-polar: 1486.9, 1486 | [2][3] |

Experimental Protocols

Synthesis of Trimethoxylated Aromatic Compounds (General Workflow)

While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, a general approach for the synthesis of related trimethoxylated aromatic compounds often involves the methylation of a corresponding polyphenol precursor. The following diagram illustrates a generalized workflow.

References

- 1. CAS 14107-97-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H14O3 | CID 84201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. biosynth.com [biosynth.com]

- 5. (2,4,6-Trimethoxy)toluene - Amerigo Scientific [amerigoscientific.com]

- 6. This compound, 14107-97-2 [thegoodscentscompany.com]

- 7. This compound | 14107-97-2 [amp.chemicalbook.com]

Synthesis of 1,3,5-Trimethoxy-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1,3,5-trimethoxy-2-methylbenzene, also known as 2,4,6-trimethoxytoluene. The synthesis is presented as a multi-stage process, commencing with the formation of the core precursor, 1,3,5-trimethoxybenzene, followed by the regioselective introduction of a methyl group at the C-2 position. This document includes detailed experimental protocols, quantitative data for each synthetic step, and logical workflow diagrams to facilitate understanding and replication.

Overview of the Synthetic Strategy

The synthesis of 1,3,5-trimethoxy-2-methylbenzene is most effectively achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 1,3,5-trimethoxybenzene. Two primary, high-yielding methods for this are detailed: the methylation of phloroglucinol and the methoxylation of 1,3,5-tribromobenzene. The second stage involves the introduction of a methyl group onto the 1,3,5-trimethoxybenzene ring. This is accomplished via a formylation reaction, specifically the Vilsmeier-Haack reaction, to yield 2,4,6-trimethoxybenzaldehyde, followed by the reduction of the aldehyde functional group to a methyl group.

Caption: Overall synthetic workflow for 1,3,5-Trimethoxy-2-methylbenzene.

Stage 1: Synthesis of 1,3,5-Trimethoxybenzene

The precursor molecule, 1,3,5-trimethoxybenzene, is an electron-rich aromatic compound that serves as the foundation for subsequent functionalization.

Method A: Methylation of Phloroglucinol

This classic method involves the exhaustive methylation of the hydroxyl groups of phloroglucinol.

Caption: Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol.

Experimental Protocol:

-

To a round-bottom flask, add anhydrous phloroglucinol (6.3 g, 0.05 mol), ignited potassium carbonate (40 g), and dry acetone (100 ml).[1]

-

Add dimethyl sulphate (15.6 ml, 0.165 mol) to the mixture.[1]

-

Reflux the mixture for 6 hours under anhydrous conditions.[1]

-

After cooling, filter the mixture to remove the inorganic salts and wash the salts with hot acetone (2 x 20 ml).

-

Combine the acetone filtrates and distill off the solvent.

-

Macerate the residue with crushed ice and extract with ether.

-

Wash the ether extracts with a 5% sodium hydroxide solution, then with water.

-

Dry the ether layer over anhydrous sodium sulfate and distill the ether to yield the final product.[1]

Method B: Methoxylation of 1,3,5-Tribromobenzene

An alternative route utilizes a copper-catalyzed nucleophilic aromatic substitution.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and reflux condenser, add 1,3,5-tribromobenzene (100.0 g, 0.32 mol), N,N-dimethylformamide (150 mL), and methanol (300 mL).

-

Under stirring, add sodium methoxide (102.9 g, 1.91 mol).

-

Heat the mixture to 60-70°C. Once the temperature is stable, add the cuprous chloride catalyst (1.58 g, 0.016 mol).

-

Increase the temperature to 90-95°C and maintain under reflux with stirring for at least 3 hours. Monitor the reaction to completion by TLC or GC.

-

Cool the reaction mixture to room temperature and filter to remove insoluble solids.

-

To the filtrate, slowly add a small amount of sulfuric acid to neutralize any excess base, which may aid crystallization.

-

Filter the solid product, wash with water, and dry under vacuum at 45°C for 8 hours to yield 1,3,5-trimethoxybenzene.

Quantitative Data for Precursor Synthesis

| Method | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| A | Phloroglucinol | Dimethyl Sulphate, K₂CO₃ | Acetone | Reflux | 6 | ~71.4 |

| B | 1,3,5-Tribromobenzene | Sodium Methoxide, CuCl | DMF, Methanol | 90-95 | 3 | >92 |

Stage 2: Synthesis of 1,3,5-Trimethoxy-2-methylbenzene

This stage focuses on the regioselective introduction of a methyl group onto the C-2 position of the 1,3,5-trimethoxybenzene ring.

Step 2.1: Vilsmeier-Haack Formylation

The highly activated aromatic ring of 1,3,5-trimethoxybenzene undergoes facile formylation at one of the equivalent ortho positions (C-2, C-4, or C-6).

Caption: Vilsmeier-Haack formylation of 1,3,5-Trimethoxybenzene.

Experimental Protocol:

-

In a suitable reaction vessel under a nitrogen atmosphere, cool a solution of 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide (DMF) to a temperature between -5 to 0 °C.[2]

-

Slowly add phosphoryl chloride (POCl₃) (48 g, 0.31 mol) dropwise over 30 to 45 minutes, ensuring the temperature is maintained at or below 0 °C.[2]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.[2]

-

Upon completion (monitorable by TLC), pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium carbonate.

-

Collect the resulting precipitate by filtration and wash thoroughly with distilled water to yield 2,4,6-trimethoxybenzaldehyde.[2]

Quantitative Data: A yield of 98% has been reported for this transformation.[2]

Step 2.2: Wolff-Kishner Reduction of the Formyl Group

The aldehyde is converted to a methyl group under basic conditions, which preserves the acid-sensitive methoxy groups.

Caption: Wolff-Kishner reduction to form the final product.

Experimental Protocol (General Procedure):

The Wolff-Kishner reduction is a standard procedure for the deoxygenation of aldehydes and ketones.[3][4][5] The Huang-Minlon modification is often employed for its efficiency.[4]

-

Place 2,4,6-trimethoxybenzaldehyde (1 mole equivalent), potassium hydroxide (approx. 4 mole equivalents), and hydrazine hydrate (approx. 3 mole equivalents) in a flask with a high-boiling solvent such as ethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.

-

Arrange the apparatus for distillation and continue heating to remove water and excess hydrazine, allowing the reaction temperature to rise to approximately 190-200 °C.

-

Maintain the reaction at this temperature for 3-4 hours, during which nitrogen gas will evolve.

-

After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with dilute HCl and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1,3,5-trimethoxy-2-methylbenzene by vacuum distillation or column chromatography.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthetic route to 1,3,5-trimethoxy-2-methylbenzene.

| Stage | Reaction | Starting Material | Key Reagents | Yield (%) |

| 1 | Precursor Synthesis | Phloroglucinol | Dimethyl Sulphate, K₂CO₃ | ~71 |

| 2.1 | Vilsmeier-Haack | 1,3,5-Trimethoxybenzene | POCl₃, DMF | ~98 |

| 2.2 | Wolff-Kishner | 2,4,6-Trimethoxybenzaldehyde | NH₂NH₂·H₂O, KOH | Typically high (>80) |

Note: The yield for the Wolff-Kishner reduction is an estimate based on typical outcomes for this reaction, as a specific literature value for this substrate was not identified.

Conclusion

This guide outlines a robust and high-yielding synthetic pathway to 1,3,5-trimethoxy-2-methylbenzene. The synthesis of the 1,3,5-trimethoxybenzene precursor can be achieved effectively from either phloroglucinol or 1,3,5-tribromobenzene, with the latter offering a higher reported yield. The subsequent two-step formylation and reduction sequence provides a reliable method for the regioselective installation of the C-2 methyl group. The Vilsmeier-Haack reaction proceeds in near-quantitative yield, and the Wolff-Kishner reduction is a well-established and compatible method for the final transformation. The detailed protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 1,3,5-Trimethoxy-2-methylbenzene (2,4,6-Trimethoxytoluene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethoxy-2-methylbenzene, commonly known as 2,4,6-trimethoxytoluene, is an aromatic organic compound with significant potential in various research and development applications. Its unique substitution pattern on the benzene ring, featuring three electron-donating methoxy groups and a methyl group, imparts distinct chemical properties that make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and methods for its characterization.

Chemical Identity and Structure

The structure of this compound consists of a central benzene ring substituted with three methoxy groups (-OCH₃) at positions 2, 4, and 6, and a methyl group (-CH₃) at position 1 (or 2, depending on the numbering priority). The systematic IUPAC name for this compound is 1,3,5-trimethoxy-2-methylbenzene [1].

The structural formula is as follows:

The presence of multiple electron-donating groups makes the aromatic ring highly activated towards electrophilic substitution.

Physicochemical Properties

A summary of the key quantitative data for 1,3,5-trimethoxy-2-methylbenzene is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 1,3,5-trimethoxy-2-methylbenzene | [1] |

| Synonyms | This compound | [1][2] |

| CAS Number | 14107-97-2 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Colorless to white to yellow low melting crystals or powder or clear liquid | |

| Melting Point | 27.00 °C | [3] |

| Boiling Point | 292.50 °C | [3] |

| Refractive Index | 1.5285-1.5335 @ 20°C (as melt) |

Experimental Protocols

Synthesis of 1,3,5-Trimethoxy-2-methylbenzene from 2-Methylphloroglucinol

This protocol describes a plausible synthetic route to 1,3,5-trimethoxy-2-methylbenzene via the Williamson ether synthesis, by adapting a known procedure for the methylation of phloroglucinol[4][5]. The starting material for this synthesis is 2-methyl-1,3,5-trihydroxybenzene (2-methylphloroglucinol).

Materials:

-

2-Methylphloroglucinol

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

5% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous 2-methylphloroglucinol (1 equivalent).

-

Add anhydrous potassium carbonate (3.3 equivalents) and anhydrous acetone to the flask.

-

Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (3.3 equivalents) dropwise to the reaction mixture. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with 5% NaOH solution, water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude 1,3,5-trimethoxy-2-methylbenzene can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Expected signals would include singlets for the aromatic protons, the methyl protons, and the methoxy protons.

-

¹³C NMR: A ¹³C NMR spectrum is obtained from the same sample. The spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the methoxy carbons.

Infrared (IR) Spectroscopy:

-

An IR spectrum of the compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr), or a solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) bonds are expected.

Visualizations

Logical Workflow for the Synthesis of 1,3,5-Trimethoxy-2-methylbenzene

The following diagram illustrates the key steps in the proposed synthesis of 1,3,5-trimethoxy-2-methylbenzene from 2-methylphloroglucinol.

Caption: Synthetic workflow for 1,3,5-trimethoxy-2-methylbenzene.

This diagram outlines the logical progression from starting materials through the reaction and work-up stages to the final purified product. The color-coded nodes and arrows enhance readability and clarity, adhering to the specified design constraints.

References

Molecular weight and formula of 2,4,6-Trimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethoxytoluene, a substituted aromatic compound of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a potential synthetic route, and summarizes its known spectroscopic data. While direct biological activity and its role in signaling pathways are not extensively documented in current literature, its structural similarity to precursors of bioactive molecules suggests its potential as a building block in drug discovery and development. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound.

Chemical and Physical Properties

This compound, also known as 1,3,5-trimethoxy-2-methylbenzene, is a polysubstituted aromatic ether. Its core structure consists of a toluene molecule with three methoxy groups attached to the benzene ring at positions 2, 4, and 6.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| IUPAC Name | 1,3,5-trimethoxy-2-methylbenzene | [1] |

| CAS Number | 14107-97-2 | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 27.00 °C | |

| Boiling Point | 292.50 °C | |

| Solubility | Soluble in organic solvents | [3] |

Synthesis of this compound

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation (Representative Method)

This protocol describes a general method for the alkylation of an activated aromatic ring, adapted for the synthesis of this compound from 1,3,5-trimethoxybenzene.

Materials:

-

1,3,5-trimethoxybenzene

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A Lewis acid catalyst (e.g., aluminum chloride, iron(III) chloride)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trimethoxybenzene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

Add the methylating agent dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Data available, specific shifts depend on solvent. |

| ¹³C NMR | Data available, specific shifts depend on solvent. |

| IR Spectroscopy | Characteristic peaks for C-O stretching of aryl ethers and C-H stretching of aromatic and methyl groups. |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 182.22. |

Applications and Biological Relevance

Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities or pharmacological applications of this compound. However, the trimethoxybenzene moiety is a common structural motif in various biologically active natural products and synthetic compounds. For instance, derivatives of the isomeric 1,2,3-trimethoxybenzene are precursors to the anti-anginal drug trimetazidine. Additionally, chalcones containing a 2,4,6-trimethoxyphenyl group have been investigated for their anticancer properties.[4]

The electron-donating nature of the three methoxy groups on the aromatic ring makes this compound an activated substrate for further chemical modifications.[3] This suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value. Researchers in drug development may find this compound to be a useful starting material for the exploration of new chemical entities.

As no specific biological signaling pathways have been identified for this compound, a corresponding diagram cannot be provided at this time.

Conclusion

This compound is a well-characterized chemical compound with established physical and spectroscopic properties. While its direct biological applications are yet to be extensively explored, its chemical nature makes it a valuable precursor for organic synthesis. This guide provides foundational information that can aid researchers and drug development professionals in the synthesis and potential exploration of this and related compounds for various scientific applications. Further research is warranted to elucidate any intrinsic biological activities and to explore its full potential as a building block in medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4,6-Trimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2,4,6-Trimethoxytoluene (CAS No. 14107-97-2). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles existing information and outlines established methodologies for its determination. This guide is intended to support researchers, scientists, and drug development professionals in handling, formulating, and analyzing this compound.

Introduction

This compound is an aromatic organic compound characterized by a toluene backbone substituted with three methoxy groups at the 2, 4, and 6 positions.[1] Its chemical structure, with the electron-donating methoxy groups, influences its chemical reactivity and physical properties, including its solubility and stability.[1] A thorough understanding of these properties is crucial for its application in organic synthesis, pharmaceutical research, and agrochemical development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 14107-97-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2][5] |

| Molecular Weight | 182.22 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1][7] |

| Melting Point | 27-28 °C | [6] |

| Boiling Point | 100-105 °C at 1 mmHg | [6] |

| logP (o/w) | 2.787 (estimated) | [6][8] |

Solubility Profile

| Solvent | Solubility | Source |

| Water | 225.6 mg/L at 25 °C (estimated) | [8] |

| Alcohol | Soluble | [8] |

| Chloroform | Sparingly Soluble | [6] |

| Methanol | Sparingly Soluble | [6] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For a precise determination of the thermodynamic solubility, the shake-flask method is a widely accepted standard. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method.

-

The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability data is not available, a forced degradation study is the standard approach to evaluate the intrinsic stability of a compound. The expected stability profile is summarized in Table 3, based on the general reactivity of aromatic ethers.

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic (Hydrolysis) | Potentially susceptible | Ether cleavage under strong acidic conditions and elevated temperature. |

| Basic (Hydrolysis) | Generally stable | Ether linkages are typically stable to basic conditions. |

| Oxidative | Potentially susceptible | Oxidation of the methyl group on the toluene ring or the aromatic ring itself. |

| Thermal | Likely stable at moderate temperatures | Degradation would be expected at temperatures approaching its boiling point. |

| Photolytic | Potentially susceptible | Aromatic compounds can be susceptible to photodegradation. |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish its degradation pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acidic Degradation: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

-

Basic Degradation: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Store a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose a solution and a solid sample of this compound to a controlled light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method. The use of a PDA or MS detector will aid in the identification of degradation products.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While there is a notable absence of comprehensive, publicly available quantitative data, the provided qualitative information and generalized experimental protocols offer a solid foundation for researchers and drug development professionals. The methodologies outlined for solubility determination and forced degradation studies are robust and can be readily adapted to generate the specific data required for various applications. It is strongly recommended that experimental validation of these properties be conducted for any new formulation or application involving this compound.

References

- 1. CAS 14107-97-2: this compound | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 14107-97-2 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C10H14O3 | CID 84201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 14107-97-2 [amp.chemicalbook.com]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound, 14107-97-2 [thegoodscentscompany.com]

The Natural Occurrence of 2,4,6-Trimethoxytoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 2,4,6-trimethoxytoluene, a methylated derivative of phloroglucinol. This document summarizes the known natural sources, quantitative data, detailed experimental protocols for isolation and analysis, and a proposed biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in drug development interested in the natural sources and production of this compound.

Natural Sources and Quantitative Data

This compound has been identified as a significant component of the essential oil from the leaves of Stockwellia quadrifida, a large rainforest tree endemic to Queensland, Australia. The essential oil of this plant is a particularly rich source of the compound.

Below is a summary of the quantitative data available for the natural occurrence of this compound.

| Plant Species | Family | Plant Part | Yield of Essential Oil (% w/w of fresh leaves) | Concentration of this compound (% w/w of essential oil) |

| Stockwellia quadrifida | Myrtaceae | Leaves | 1.0 - 1.7 | 80 - 89[1] |

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Stockwellia quadrifida are collected. To maximize the yield of volatile compounds, the leaves should be processed as quickly as possible after harvesting. The leaves are coarsely chopped or shredded to increase the surface area for efficient steam penetration.

Isolation by Steam Distillation

Steam distillation is the primary method for extracting essential oils from aromatic plants.[2][3]

-

Apparatus: A Clevenger-type apparatus is typically used for steam distillation at a laboratory scale.

-

Procedure:

-

The prepared plant material is placed in the still pot of the Clevenger apparatus.

-

Water is added to the still pot until the plant material is submerged.

-

The apparatus is assembled, and the cooling water for the condenser is turned on.

-

The water in the still pot is heated to boiling. The steam generated passes through the plant material, vaporizing the volatile compounds.

-

The mixture of steam and volatile oil vapor travels to the condenser, where it cools and liquefies.

-

The condensed liquid (hydrosol and essential oil) is collected in the separator of the Clevenger apparatus. Due to the immiscibility of the essential oil with water, it forms a distinct layer.

-

The distillation is continued for a period of 2-4 hours, or until no more oil is collected.

-

The essential oil is then carefully separated from the aqueous layer.

-

Drying and Storage of the Essential Oil

The collected essential oil may contain traces of water. Anhydrous sodium sulfate is added to the oil to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at 4°C to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of the essential oil.[4][5]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Chromatographic Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3°C/min to 240°C.

-

Final hold: Hold at 240°C for 10 minutes.

-

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: 40-500 amu.

-

-

Component Identification: The components of the essential oil are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for the formation of phloroglucinol and its derivatives in plants. This pathway starts with the polyketide pathway, followed by a series of methylation steps.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: From Plant to Pure Compound

The overall workflow for the isolation and identification of this compound from its natural source involves several key steps, from sample preparation to final analysis.

Caption: General workflow for isolation and analysis.

References

2,4,6-Trimethoxytoluene: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxytoluene, also known as 1,3,5-trimethoxy-2-methylbenzene, is an aromatic organic compound with potential applications in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a toluene backbone with three methoxy groups, gives it distinct chemical properties.[1] This guide provides a comprehensive overview of the available safety and handling information for this compound, with a focus on presenting clear, actionable information for laboratory and research professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | [2][3] |

| Molecular Weight | 182.22 g/mol | [2][3] |

| CAS Number | 14107-97-2 | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid, depending on purity and temperature.[1] | [1] |

| Melting Point | 27-28 °C | ChemicalBook |

| Boiling Point | 100-105 °C at 1 mmHg | ChemicalBook |

| Density | 1.025 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Refractive Index | 1.5310 | ChemicalBook |

| Solubility | Soluble in alcohol; sparingly soluble in chloroform and methanol. | [4] ChemicalBook |

| Vapor Pressure | 0.003 mmHg @ 25.00 °C (estimated) | [4] |

| Flash Point | >110°C | Thermo Fisher Scientific SDS |

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. While some suppliers do not list any hazard statements, others classify it as an irritant. This discrepancy highlights the need for careful handling and the use of appropriate personal protective equipment (PPE) until a harmonized classification is established.

Conflicting GHS Classifications:

-

Source 1 (e.g., The Good Scents Company): No GHS classification found.[4]

-

Source 2 (e.g., ChemicalBook):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Given these potential hazards, it is prudent to handle this compound as a hazardous substance.

Toxicological Information

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

4.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure that an eyewash station and safety shower are readily accessible.

4.2. Personal Protective Equipment (PPE)

A generalized workflow for the use of Personal Protective Equipment (PPE) when handling this compound is illustrated in the diagram below.

Caption: Figure 1. Personal Protective Equipment (PPE) Workflow.

4.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat, sparks, and open flames.

First Aid Measures

In case of exposure, follow these first-aid guidelines:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Dike the spill and collect the material for disposal.

Experimental Protocols: Synthesis

Caption: Figure 2. Generalized Synthetic Workflow.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information on the specific biological activity, metabolic pathways, and signaling pathways associated with this compound. Its use as a precursor in the synthesis of potentially bioactive molecules suggests that further research in this area is warranted.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive safety data sheet (SDS) from the supplier and should be used in conjunction with one. All laboratory personnel should be adequately trained in the safe handling of chemicals and should always consult the most up-to-date SDS before use.

References

Technical Guide: 1,3,5-Trimethoxy-2-methylbenzene and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available technical data, including detailed experimental protocols and specific biological applications, for 1,3,5-Trimethoxy-2-methylbenzene is limited. This guide provides comprehensive information on its commercially available source and key identifiers. To offer valuable context for researchers, this document also presents in-depth technical information on the closely related and well-studied parent compound, 1,3,5-Trimethoxybenzene . This parent scaffold is a versatile building block in medicinal chemistry, and its properties and reactions provide a strong foundation for understanding and utilizing its methylated derivative.

Commercial Availability of 1,3,5-Trimethoxy-2-methylbenzene

1,3,5-Trimethoxy-2-methylbenzene is available from specialized chemical suppliers. Researchers can procure this compound for various research and development purposes.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |

| Toronto Research Chemicals (TRC) | 1,3,5-Trimethoxy-2-methylbenzene | 14107-97-2 | C₁₀H₁₄O₃ | 182.22 |

Physicochemical Properties and Spectroscopic Data

Physicochemical Properties of 1,3,5-Trimethoxybenzene

| Property | Value |

| CAS Number | 621-23-8 |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Melting Point | 50-53 °C[1] |

| Boiling Point | 255 °C[1] |

| Solubility | Soluble in DMSO[2] |

Spectroscopic Data for 1,3,5-Trimethoxybenzene

The following table summarizes key spectroscopic data for 1,3,5-Trimethoxybenzene, which can serve as a benchmark for the analysis of its derivatives.

| Spectroscopy | Key Features |

| ¹H NMR | (CDCl₃, 400 MHz): δ 6.08 (s, 3H, Ar-H), 3.75 (s, 9H, -OCH₃)[3][4] |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 162.0, 92.9, 55.2[3] |

| Mass Spec (EI) | m/z: 168 (M+), 153, 125, 110, 95, 77[1][5] |

| IR (KBr) | ν (cm⁻¹): 2998, 2941, 1608, 1465, 1426, 1228, 1155, 1127, 831[1] |

Synthesis and Experimental Protocols

The synthesis of 1,3,5-trimethoxybenzene derivatives is crucial for accessing novel chemical entities in drug discovery. While a specific protocol for the 2-methyl derivative is not detailed in the available literature, the following established methods for the synthesis of the 1,3,5-trimethoxybenzene core provide a foundational experimental framework.

Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol

This method involves the methylation of phloroglucinol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anhydrous phloroglucinol (1 equivalent) and ignited potassium carbonate in dry acetone.

-

Addition of Methylating Agent: Add dimethyl sulfate (3.3 equivalents) to the suspension.

-

Reaction: Reflux the mixture for 6 hours under anhydrous conditions.

-

Work-up: After cooling, filter the inorganic salts and wash them with hot acetone.

-

Extraction: Combine the acetone filtrates and evaporate the solvent. Treat the residue with crushed ice and extract the product with diethyl ether.

-

Purification: Wash the ether extract with a 5% sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the diethyl ether by distillation to obtain 1,3,5-trimethoxybenzene.

Synthesis of 1,3,5-Trimethoxybenzene from 1,3,5-Tribromobenzene

This protocol utilizes a copper-catalyzed methoxylation reaction.

Experimental Protocol:

-

Reaction Setup: In a pressure vessel, mix methanol and the catalyst. Introduce argon gas and control the pressure and temperature (e.g., 7 atmospheres, 135°C) for 30 minutes.

-

Addition of Reactants: Add a solution of 1,3,5-tribromobenzene in toluene dropwise over 45 minutes. Subsequently, add triethylamine dropwise over 10 minutes.

-

Reaction: Increase the temperature and pressure (e.g., 165°C, 11 atm) and continue the reaction for 11 hours.

-

Work-up: After cooling, remove the solid by filtration. Add water to the filtrate and extract with chloroform.

-

Isolation: Dry the chloroform extract over anhydrous sodium sulfate and concentrate to yield the product.

Applications in Drug Development and Medicinal Chemistry

The 1,3,5-trimethoxybenzene scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating its importance in drug discovery.[6] Its derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[6]

Anticancer Activity

Derivatives of 1,3,5-trimethoxybenzene are notable for their potent anticancer properties, primarily through the inhibition of tubulin polymerization.[6] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[6] The 3,4,5-trimethoxyphenyl moiety, which can be derived from 1,3,5-trimethoxybenzene, is a critical component of natural products like combretastatin, a powerful tubulin polymerization inhibitor.[6]

General Synthetic Utility

The electron-rich nature of the 1,3,5-trimethoxybenzene ring makes it susceptible to electrophilic substitution, allowing for the introduction of diverse functional groups to create a library of derivatives for screening.[6]

Conclusion

1,3,5-Trimethoxy-2-methylbenzene is a commercially available compound that, along with its parent scaffold 1,3,5-trimethoxybenzene, holds potential for applications in chemical synthesis and drug discovery. While specific data on the methylated derivative is sparse, the extensive information available for the parent compound provides a robust starting point for researchers. The established synthetic routes to the core structure and the known biological activities of its derivatives underscore the value of this chemical class in the development of new therapeutic agents. Further research into the specific properties and applications of 1,3,5-Trimethoxy-2-methylbenzene is warranted to fully explore its potential.

References

Unveiling the Past: The Historical Synthesis of 2,4,6-Trimethoxytoluene

While the precise moment of its first synthesis remains elusive in readily available contemporary literature, the historical context of 2,4,6-trimethoxytoluene's discovery is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. This era was characterized by foundational studies into the structure and reactivity of aromatic compounds, with a significant focus on the methylation of phenols and their derivatives.

The synthesis of this compound, also known by its IUPAC name 1,3,5-trimethoxy-2-methylbenzene, would have been a logical extension of research into the properties of polysubstituted benzene rings. The parent compound, 2,4,6-trihydroxytoluene (also known as methylphloroglucinol), would have been the likely precursor. The methylation of the three hydroxyl groups to form the corresponding trimethoxy ether was a common chemical transformation of the time, employed to investigate the influence of substituent groups on the aromatic system.

Although a definitive "discovery" paper for this compound is not easily identifiable through modern search methods, its existence is noted in comprehensive chemical databases such as the Beilstein Registry, where it is assigned the number 2048952. The Beilstein Handbook of Organic Chemistry, a monumental compilation of organic compounds, historically served as the primary repository for such information, and its reference to this compound indicates its synthesis and characterization in the chemical literature, likely in the early 20th century or even earlier.

Modern scientific literature, such as a 2006 paper by De Leeuw et al., mentions "2-methyl-1,3,5-trimethoxybenzene" in the context of analyzing natural products, confirming its status as a known compound.[1] However, such contemporary papers typically do not delve into the historical origins of the compounds they study.

Physicochemical Properties

The early characterization of this compound would have involved determining its fundamental physical and chemical properties. Below is a summary of its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Melting Point | 27-28 °C |

| Boiling Point | 100-105 °C at 1 mmHg |

| CAS Registry Number | 14107-97-2 |

Hypothetical Early Synthetic Pathway

Based on the chemical knowledge of the late 19th and early 20th centuries, the most probable route for the first synthesis of this compound would have involved the methylation of 2,4,6-trihydroxytoluene.

Figure 1. A plausible historical synthetic pathway for this compound.

Experimental Protocol: A Representative Historical Methylation

The following protocol is a generalized representation of a Williamson ether synthesis, a method that would have been accessible to chemists in the late 19th and early 20th centuries for the methylation of phenols.

Objective: To synthesize this compound from 2,4,6-trihydroxytoluene.

Materials:

-

2,4,6-trihydroxytoluene

-

Dimethyl sulfate (or methyl iodide)

-

Sodium hydroxide (or potassium carbonate)

-

A suitable solvent (e.g., ethanol, water, or a mixture)

-

Apparatus for heating and reflux

-

Apparatus for extraction and distillation

Procedure:

-

Deprotonation: 2,4,6-trihydroxytoluene would be dissolved in a suitable solvent, and a base, such as sodium hydroxide, would be added to deprotonate the phenolic hydroxyl groups, forming the corresponding trisodium salt.

-

Methylation: The methylating agent, such as dimethyl sulfate, would then be added to the reaction mixture. The mixture would be heated under reflux to facilitate the nucleophilic attack of the phenoxide ions on the methyl groups of the methylating agent.

-

Work-up: After the reaction was deemed complete, the mixture would be cooled. The product would then be isolated by extraction with an organic solvent, such as diethyl ether.

-

Purification: The extracted organic layer would be washed to remove any remaining base or salts. The solvent would then be removed by distillation. The crude this compound could then be further purified by distillation under reduced pressure or by recrystallization.

Logical Workflow for Synthesis and Characterization

The process from starting material to a characterized final product would have followed a logical experimental workflow.

Figure 2. A typical experimental workflow for the synthesis and characterization of an organic compound in the early 20th century.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trimethoxytoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxytoluene is a highly activated aromatic compound that serves as a versatile building block in organic synthesis. The presence of three electron-donating methoxy groups and a methyl group on the benzene ring renders the aromatic system exceptionally nucleophilic, facilitating a variety of electrophilic aromatic substitution reactions. This high reactivity allows for the introduction of various functional groups, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its unique substitution pattern also influences the regioselectivity of these reactions, often leading to specific isomers. These application notes provide an overview of key synthetic transformations involving this compound and detailed protocols for its use.

Key Applications in Organic Synthesis

The electron-rich nature of this compound makes it an ideal substrate for several important synthetic reactions, including:

-

Formylation: Introduction of a formyl group (-CHO) to the aromatic ring, typically via the Vilsmeier-Haack reaction.

-

Acylation: Introduction of an acyl group (-COR) through Friedel-Crafts acylation to produce substituted acetophenones.

-

Bromination: Halogenation of the aromatic ring, providing a handle for further functionalization.

These transformations yield highly functionalized aromatic intermediates that are valuable in the synthesis of more complex molecules.

Data Presentation

The following tables summarize quantitative data for key electrophilic aromatic substitution reactions performed on this compound and its close structural analog, 1,3,5-trimethoxybenzene.

Table 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene

| Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| 1,3,5-Trimethoxybenzene | POCl₃, DMF | - | 0 | 1 hour | 2,4,6-Trimethoxybenzaldehyde | 98 |

Table 2: Friedel-Crafts Acylation of Toluene with Acetic Anhydride

| Reactant | Reagents | Solvent | Temperature | Reaction Time | Product | Yield (%) |

| Toluene | Acetic Anhydride, AlCl₃ | Dichloromethane | Reflux | 30 min | 4-Methylacetophenone | Not specified |

Table 3: Bromination of Activated Aromatic Systems

| Reactant | Reagent | Solvent | Conditions | Product | Notes |

| Activated Aromatic Ring | N-Bromosuccinimide (NBS) | Dichloromethane | 0°C to rt | Brominated Aromatic Compound | Selective for benzylic bromination in the presence of a radical initiator, but can also be used for ring bromination of highly activated arenes. |

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene to Synthesize 2,4,6-Trimethoxybenzaldehyde

This protocol is adapted from a standard procedure for the formylation of highly activated aromatic rings and is expected to be directly applicable to this compound, yielding 3-methyl-2,4,6-trimethoxybenzaldehyde.

Materials:

-

1,3,5-Trimethoxybenzene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Saturated sodium carbonate solution

-

Distilled water

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C under a nitrogen atmosphere.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Maintain the temperature at 0 °C. This mixture constitutes the Vilsmeier reagent.

-

To the freshly prepared Vilsmeier reagent, add 1,3,5-trimethoxybenzene dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium carbonate. A precipitate should form.

-

Collect the solid product by filtration and wash it thoroughly with distilled water.

-

Dry the product to obtain 2,4,6-trimethoxybenzaldehyde. For the reaction with this compound, the expected product is 3-methyl-2,4,6-trimethoxybenzaldehyde.

Protocol 2: Friedel-Crafts Acylation of this compound

This generalized protocol is based on the Friedel-Crafts acylation of activated aromatic compounds.

Materials:

-

This compound

-

Acetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice-cold water

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃). Cool the suspension to 0 °C.

-

Slowly add acetic anhydride dropwise to the stirred suspension.

-

Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cautiously pour the reaction mixture into ice-cold water and stir.

-

Transfer the mixture to a separatory funnel, separate the layers, and retain the organic (DCM) layer.

-

Wash the organic layer sequentially with 10% NaOH solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product, 5-methyl-2,4,6-trimethoxyacetophenone.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Bromination of this compound

This protocol describes a general procedure for the bromination of a highly activated aromatic ring using N-bromosuccinimide.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure brominated product.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the application of this compound in organic synthesis.

Caption: Vilsmeier-Haack formylation of this compound.

Caption: Friedel-Crafts acylation of this compound.

Caption: General experimental workflow for electrophilic aromatic substitution.

References

2,4,6-Trimethoxytoluene: A Versatile Scaffold for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4,6-Trimethoxytoluene is a readily available aromatic building block that holds significant potential in the synthesis of a diverse range of pharmaceutical compounds. Its electron-rich nature, conferred by the three methoxy groups, makes it highly amenable to electrophilic substitution reactions, providing a versatile platform for the construction of complex molecular architectures with interesting biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmacologically active molecules, with a particular focus on anti-cancer chalcones and other bioactive derivatives.

Application Notes

The strategic functionalization of this compound opens avenues to several classes of bioactive compounds. The key to unlocking its potential lies in the initial activation of the methyl group or the aromatic ring.

1. Synthesis of Anti-Cancer Chalcones:

A prominent application of this compound is in the synthesis of chalcones, a class of compounds known for their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. The synthetic strategy involves a two-step process:

-

Step 1: Friedel-Crafts Acylation: The methyl group of this compound can be converted to an acetyl group via Friedel-Crafts acylation to yield 2,4,6-trimethoxyacetophenone. This intermediate is the direct precursor for chalcone synthesis.

-

Step 2: Claisen-Schmidt Condensation: 2,4,6-trimethoxyacetophenone is then condensed with various aromatic aldehydes in a base-catalyzed Claisen-Schmidt reaction to produce a library of chalcone derivatives.

Biological Activity of Derived Chalcones:

Chalcones synthesized from this compound precursors have demonstrated potent anti-tumor activity. For instance, the derivative 2,4,6-trimethoxy-4'-nitrochalcone has been shown to be effective against esophageal squamous cell carcinoma. The mechanism of action involves the stimulation of reactive oxygen species (ROS) accumulation within cancer cells, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

2. Other Pharmaceutical Applications:

Beyond chalcones, functionalized derivatives of this compound exhibit other valuable pharmacological properties:

-

Antibacterial Synergists: The formylation of this compound yields 2,4,6-trimethoxybenzaldehyde. This aldehyde has been identified as an antibacterial synergist, capable of enhancing the efficacy of existing antibiotics.

-

Anti-Candida Activity: 2,4,6-trimethoxybenzaldehyde has also shown promising activity against Candida species, suggesting its potential as a lead compound for the development of new antifungal agents.

Quantitative Data

Table 1: Synthesis of 2,4,6-Trimethoxy-4'-nitrochalcone

| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Friedel-Crafts Acylation | This compound, Acetic Anhydride | AlCl₃ | Dichloromethane | 2-4 | 0 to RT | ~85-95 (estimated) |

| 2 | Claisen-Schmidt Condensation | 2,4,6-Trimethoxyacetophenone, 4-Nitrobenzaldehyde | NaOH (40% aq.) | Methanol | 12 | RT | >90 |

Table 2: In Vitro Anti-Cancer Activity of 2,4,6-Trimethoxy-4'-nitrochalcone (Ch-19)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| KYSE-450 | Esophageal Squamous Cell Carcinoma | 4.97 |

| Eca-109 | Esophageal Squamous Cell Carcinoma | 9.43 |

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trimethoxyacetophenone via Friedel-Crafts Acylation

Materials:

-

This compound

-

Acetic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add acetic anhydride (1.05 eq) dropwise via a dropping funnel.

-

After the addition is complete, continue stirring at 0°C for 15 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2,4,6-trimethoxyacetophenone.

Protocol 2: Synthesis of 2,4,6-Trimethoxy-4'-nitrochalcone via Claisen-Schmidt Condensation

Materials:

-

2,4,6-Trimethoxyacetophenone

-

4-Nitrobenzaldehyde

-

Methanol

-

Sodium Hydroxide (40% aqueous solution)

-

Hydrochloric Acid (dilute)

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

Dissolve 2,4,6-trimethoxyacetophenone (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

To the stirred solution at room temperature, slowly add 40% aqueous sodium hydroxide solution (catalytic amount).

-

Continue stirring at room temperature for 12 hours. The formation of a precipitate indicates the progress of the reaction.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-trimethoxy-4'-nitrochalcone.

Visualizations

Caption: Synthetic workflow for producing anti-cancer chalcones from this compound.

Caption: Proposed mechanism of action for 2,4,6-trimethoxy-4'-nitrochalcone in cancer cells.

Application Notes and Protocols for 1,3,5-Trimethoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and application notes for 1,3,5-Trimethoxy-2-methylbenzene are not extensively available in the current scientific literature. The following information is based on the known chemistry of the closely related and well-documented compound, 1,3,5-trimethoxybenzene, and general principles of organic synthesis. The protocols provided for the applications of 1,3,5-Trimethoxy-2-methylbenzene are predictive and will require experimental validation and optimization.

Introduction

1,3,5-Trimethoxy-2-methylbenzene is an interesting aromatic compound due to its electron-rich nature, stemming from the three methoxy groups, and the steric and electronic influence of the methyl group. This substitution pattern suggests a high reactivity in electrophilic aromatic substitution reactions and potential as a scaffold in medicinal chemistry and materials science. This document provides a proposed synthesis for 1,3,5-Trimethoxy-2-methylbenzene and explores its potential applications with generalized experimental protocols.

Synthesis of 1,3,5-Trimethoxy-2-methylbenzene

The most plausible synthetic route to 1,3,5-Trimethoxy-2-methylbenzene is the methylation of 2-methyl-1,3,5-benzenetriol (2-methylphloroglucinol)[1][]. This is analogous to the common synthesis of 1,3,5-trimethoxybenzene from phloroglucinol[3][4].

Proposed Protocol: Methylation of 2-methyl-1,3,5-benzenetriol

This protocol is adapted from the well-established procedure for the methylation of phloroglucinol.

Materials:

-

2-methyl-1,3,5-benzenetriol

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1,3,5-benzenetriol (1.0 eq) and anhydrous potassium carbonate (3.3 eq).

-

Solvent Addition: Add anhydrous acetone to the flask.

-

Addition of Methylating Agent: While stirring, add dimethyl sulfate (3.3 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the salts with hot acetone.

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. To the residue, add water and extract with diethyl ether (3 x volumes).

-

Washing: Wash the combined organic layers with 5% sodium hydroxide solution, followed by water, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1,3,5-Trimethoxy-2-methylbenzene can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Proposed Synthesis Conditions for 1,3,5-Trimethoxy-2-methylbenzene